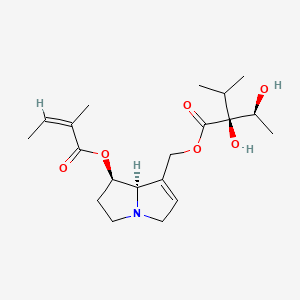
Symlandine
描述
Symlandine is a pyrrolizidine alkaloid with the molecular formula C20H31NO6. It is a naturally occurring compound found in the roots of the common comfrey plant (Symphytum officinale). This compound is known for its complex structure and significant biological activities .
作用机制
Target of Action
Symlandine is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are a group of naturally occurring plant compounds with a wide range of biological activities.
Mode of Action
Like other pyrrolizidine alkaloids, it is believed to interact with its targets in a way that influences the synthesis and release of various neurotransmitters and hormones . This can result in changes in cellular function and physiology .
Biochemical Pathways
This compound, as a pyrrolizidine alkaloid, is likely to affect several biochemical pathways. Pyrrolizidine alkaloids are known to be synthesized via the shikimate pathway, which also gives rise to other aromatic amino acids, phenylalanine and tryptophan . These compounds can influence a variety of downstream effects, including the production of various secondary metabolites .
Pharmacokinetics
Pharmacokinetics generally describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
Pyrrolizidine alkaloids, including this compound, are known to produce hepatotoxicity in livestock and humans and carcinogenicity in experimental animals . This suggests that this compound may have significant effects at the molecular and cellular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the growth conditions and geographical origin of the plant from which this compound is derived can influence the content of pyrrolizidine alkaloids . This can, in turn, affect the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions: Symlandine can be isolated from the roots of Symphytum officinale using countercurrent chromatography. This method allows for the separation of this compound from its stereoisomers, such as symphytine . The process involves the use of various solvents and chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it typically involves the extraction from plant sources followed by purification using advanced chromatographic methods. The use of biotechnological approaches to enhance the yield of this compound from plant cultures is also being explored.
化学反应分析
Types of Reactions: Symlandine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
科学研究应用
Symlandine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of pyrrolizidine alkaloids.
Biology: this compound is studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on liver function and its hepatotoxic properties.
Industry: this compound is used in the development of natural product-based pharmaceuticals and as a reference compound in analytical chemistry .
相似化合物的比较
Symphytine: A stereoisomer of symlandine with similar biological activities.
Echimidine: Another pyrrolizidine alkaloid found in comfrey with hepatotoxic properties.
7-Acetylintermedine: A related compound with similar chemical structure and biological effects
Uniqueness of this compound: this compound is unique due to its specific stereochemistry and the presence of multiple functional groups that allow it to participate in a variety of chemical reactions. Its distinct biological activities and potential therapeutic applications also set it apart from other similar compounds.
属性
IUPAC Name |
[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6-/t14-,16+,17+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPTZQHBOWRTF-QKJMJVMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225409 | |
| Record name | Symlandine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74410-74-5 | |
| Record name | Symlandine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74410-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Symlandine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074410745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Symlandine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SYMLANDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR8P4EW45U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What plant species is Symlandine primarily found in?
A1: this compound is a pyrrolizidine alkaloid found in the roots of the Symphytum species, particularly Symphytum officinale (common comfrey) [] and Symphytum × uplandicum (Russian comfrey) []. It was first isolated from Symphytum tuberosum [].
Q2: How is this compound structurally related to other pyrrolizidine alkaloids found in Symphytum species?
A2: this compound is a stereoisomer of symphytine, another pyrrolizidine alkaloid found in Symphytum species []. This means they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. Additionally, studies have identified several other related pyrrolizidine alkaloids in Symphytum species, including 7-acetyllycopsamine, 7-acetylintermedine, echimidine, intermedine, lasiocarpine, lycopsamine, and symviridine [, ].
Q3: What are the potential health concerns associated with pyrrolizidine alkaloids like this compound?
A3: Pyrrolizidine alkaloids, including those found in comfrey species, have been linked to hepatotoxicity and carcinogenicity in both livestock and humans []. While the precise mechanisms of these toxicities are still under investigation, research suggests that active metabolites of these alkaloids may interact with DNA in liver cells, leading to damage, mutations, and potentially cancer development [].
Q4: Are there any specific analytical techniques used to isolate and identify this compound?
A4: this compound can be effectively isolated from other pyrrolizidine alkaloids in Symphytum officinale using a single-step countercurrent chromatography procedure []. This method allows for the efficient separation of this compound from its stereoisomer, symphytine. The structure of this compound can be confirmed using various spectroscopic techniques, including 2D NMR methods [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1238282.png)
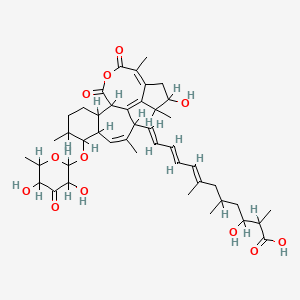

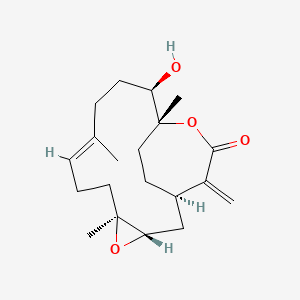
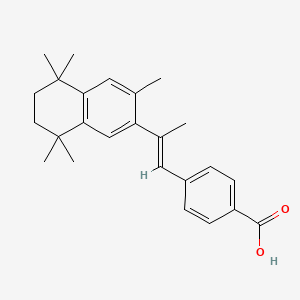
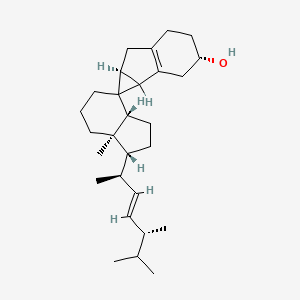
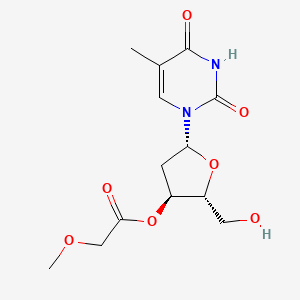


![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B1238299.png)
![(3E)-3-(7-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene)-N,N-dimethylpropan-1-amine oxide](/img/structure/B1238301.png)
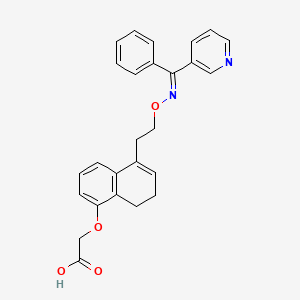
![6-ethyl-8-methyl-N-(3-pyridinylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1238304.png)
![2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid](/img/structure/B1238305.png)
